molecular formula C24H24ClN3 B1207258 Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride CAS No. 550-15-2

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

Cat. No. B1207258
CAS RN: 550-15-2
M. Wt: 389.9 g/mol
InChI Key: IGQBMVUAVTYSTO-UHFFFAOYSA-M
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Description

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride, also known as Cyanine dye no. 863, is a chemical compound used for industrial and scientific research . It has a molecular formula of C24H24ClN3 and a molecular weight of 389.9 g/mol.

Scientific Research Applications

1. Chemistry and Spectroscopy of Quinolinium Derivatives

Quinolinium derivatives have unique chemical and spectroscopic behaviors due to their structure as cross-conjugated and pseudo-cross-conjugated mesomeric betaines. These compounds exhibit distinct chemical reactions and structural differences based on their substitution patterns, which significantly impact their spectroscopic properties (Batsyts, Ramírez, Casado, Namyslo, & Schmidt, 2018).

2. Nonlinear Optical Applications

Quinolinium salts have been explored for their potential in nonlinear optical applications. For instance, π-conjugated styryl quinolinium chromophores demonstrated significant potential in photonic applications due to their large first hyperpolarizability values, making them promising for future developments in this field (Jeong, Kim, Campo, Lee, Jeon, Wenseleers, Jazbinsek, Yun, & Kwon, 2015).

3. Antimicrobial Activity

Quinolinium chloride derivatives have shown promise in antimicrobial applications. Some derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties, suggesting potential use in developing new antimicrobial agents (Empel, Kisiel, Wojtyczka, Kępa, Idzik, Sochanik, Wąsik, & Zięba, 2018).

4. Photoelectric Conversion

Some hemicyanine derivatives of quinolinium salts have been utilized in photoelectric conversion studies. These compounds, when used to sensitize nanocrystalline TiO2 electrodes, have shown efficient charge separation under simulated solar light, indicating potential applications in solar energy conversion (Wang, Li, Huang, Wang, Wei, Jin, & Li, 2000).

5. Synthesis and Characterization of Novel Derivatives

Research has been conducted on the synthesis and characterization of various quinolinium derivatives, including vinyl N-alkylated quinolinium salts. These studies involve detailed spectroscopic analysis and structural determination, contributing to the understanding and potential use of these compounds in various scientific applications (Nycz, Czyż, Szala, Małecki, Shaw, Gilmore, & Jon, 2016).

6. Antitumor and Antiangiogenic Activities

Quinolinium chloride derivatives have also been explored for their antitumor and antiangiogenic activities. Some studies have shown that these compounds can inhibit the growth of tumor cells and prevent the formation of new blood vessels required for tumor growth, indicating their potential in cancer therapy (Lam, Lee, Kok, Wong, Lau, Cheng, Wong, Tong, Chan, Chan, Tang, Cheng, Hau, Bian, Gambari, & Chui, 2016).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

2-[(3,6-dimethyl-2-phenylpyrimidin-3-ium-4-yl)methylidene]-1-ethylquinoline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N3.ClH/c1-4-27-21(15-14-19-10-8-9-13-23(19)27)17-22-16-18(2)25-24(26(22)3)20-11-6-5-7-12-20;/h5-17H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBMVUAVTYSTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

CAS RN

550-15-2
Record name Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
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Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
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Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
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Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
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Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
Reactant of Route 6
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

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